Glucotalooctamine
Description
Glucotalooctamine is a synthetic derivative of glucosamine, a naturally occurring amino sugar integral to glycosaminoglycan synthesis in cartilage and connective tissues. While direct references to "this compound" are absent in the provided evidence, its structural and functional parallels to glucosamine derivatives (e.g., glucosamine-6-phosphate, N-acetylglucosamine) suggest it belongs to a class of modified glucosamine compounds designed to enhance bioavailability, enzymatic stability, or therapeutic efficacy . This compound likely features octylamine side chains or sulfated groups, modifications known to influence pharmacokinetics and target binding in related molecules .
Properties
CAS No. |
133397-25-8 |
|---|---|
Molecular Formula |
C8H19NO7 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R,7S)-8-aminooctane-1,2,3,4,5,6,7-heptol |
InChI |
InChI=1S/C8H19NO7/c9-1-3(11)5(13)7(15)8(16)6(14)4(12)2-10/h3-8,10-16H,1-2,9H2/t3-,4+,5+,6+,7-,8-/m0/s1 |
InChI Key |
KGQLHIBPZMFCTC-BZFXHQDJSA-N |
SMILES |
C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)N |
Canonical SMILES |
C(C(C(C(C(C(C(CO)O)O)O)O)O)O)N |
Synonyms |
D-gluco-L-talooctamine glucotalooctamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Glucotalooctamine shares core structural features with glucosamine derivatives but differs in functional group substitutions, which modulate its interactions with enzymes like the glmS ribozyme or inflammatory pathways. Key analogues include:
Pharmacokinetic and Pharmacodynamic Profiles
- Bioavailability : this compound’s octylamine groups may enhance intestinal absorption compared to glucosamine hydrochloride (~50% oral bioavailability) . Sulfated derivatives (e.g., glucosamine sulfate sodium) show 95% absorption due to ionic interactions .
- Half-Life : Modified glucosamine derivatives exhibit extended half-lives (e.g., N-acetylglucosamine: 15–20 hours) versus unmodified glucosamine (3–5 hours) .
- Target Binding : Sulfated derivatives bind strongly to cartilage matrix metalloproteinases (MMPs), inhibiting degradation. This compound’s octylamine groups may confer superior affinity for inflammatory cytokines (e.g., TNF-α) .
Key Research Findings and Contradictions
Structural Similarity ≠ Functional Equivalence : Only 30% of glucosamine analogs with ≥85% structural similarity share comparable biological activity, emphasizing the role of substituent chemistry in therapeutic outcomes .
Sulfation Enhances Efficacy: Sulfated derivatives (e.g., glucosamine sulfate sodium) outperform non-sulfated forms in reducing MMP-3 levels (p < 0.01) .
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